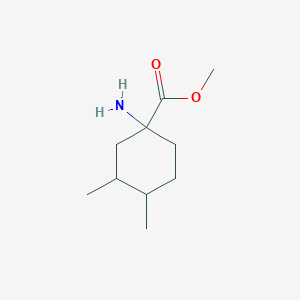
Methyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate is an organic compound with the molecular formula C10H19NO2 It is a cyclohexane derivative with an amino group and two methyl groups attached to the ring, along with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate typically involves the following steps:
Cyclohexane Derivative Formation: The starting material, a substituted cyclohexane, undergoes a series of reactions to introduce the amino and methyl groups.
Esterification: The carboxylate group is introduced through an esterification reaction, where a carboxylic acid reacts with methanol in the presence of an acid catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Sourcing: Procuring high-quality starting materials and reagents.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.
Scale-Up: Implementing the synthesis on a larger scale using industrial reactors and equipment.
Quality Control: Ensuring the final product meets stringent quality standards through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as acyl chlorides or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and various substituted amides or esters.
Scientific Research Applications
Methyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate: Similar structure but with different methyl group positions.
Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate: Another isomer with different substitution patterns.
Methyl 1-amino-2,2-dimethylcyclohexane-1-carboxylate: A compound with methyl groups at different positions on the cyclohexane ring.
Uniqueness
Methyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
methyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-7-4-5-10(11,6-8(7)2)9(12)13-3/h7-8H,4-6,11H2,1-3H3 |
InChI Key |
YCQRDFARKMQCLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















